molecular formula C16H28N2O4 B3027421 tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate CAS No. 1286274-05-2

tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B3027421
CAS No.: 1286274-05-2
M. Wt: 312.40
InChI Key: GUIWBUDPIHICFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate: is a synthetic organic compound that features a piperidine ring substituted with a tetrahydropyran-4-carbonyl group and a tert-butyl carbamate group

Mechanism of Action

Target of Action

The primary targets of the compound “tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate” are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The piperidine ring can interact with various biological targets, influencing their activity. The exact nature of these interactions and the resulting changes would depend on the specific targets, which are currently unknown for this compound.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran-4-carbonyl Group: This step involves the acylation of the piperidine ring with tetrahydropyran-4-carbonyl chloride under basic conditions.

    Addition of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • tert-Butyl 4-((tetrahydro-2H-thiopyran-4-yl)amino)piperidine-1-carboxylate

Uniqueness:

  • The presence of the tetrahydropyran-4-carbonyl group distinguishes it from other tert-butyl carbamates.
  • Its specific structural features confer unique reactivity and potential biological activity, making it a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-13-4-8-18(9-5-13)14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWBUDPIHICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115932
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-05-2
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.